3-(1,3-Benzothiazol-2-yl)-7-hydroxychromen-4-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-7-hydroxychromen-4-one is a chemical compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes 3-(1,3-Benzothiazol-2-yl)-7-hydroxychromen-4-one, can be achieved through various synthetic pathways. One such method involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis
The molecular structure of 3-(1,3-Benzothiazol-2-yl)-7-hydroxychromen-4-one was corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .Chemical Reactions Analysis
The chemical reactions involving benzothiazole compounds, including 3-(1,3-Benzothiazol-2-yl)-7-hydroxychromen-4-one, can be optimized by adjusting the ratio of 2-aminothiophenol/aromatic aldehyde/H2O2/HCl . Both aldehydes bearing electron-donating substituents and electron-withdrawing substituents could be used to obtain the desired benzothiazoles in excellent yields by this method .Scientific Research Applications
Antibacterial Activity
The synthesis of 3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one has been explored as a potential antibacterial agent . Researchers have screened this compound in vitro against both Gram-positive and Gram-negative bacteria. Its profound antimicrobial activity suggests promise for combating bacterial infections.
Anticancer Potential
The quinazoline-4(3H)-one ring system, to which our compound belongs, has been associated with diverse pharmacodynamic effects. Quinazoline derivatives exhibit antitumor properties, acting as inhibitors of tyrosine kinase receptors (TKR). Overexpression of these receptors occurs in various cancers, including breast, ovarian, colon, and prostate cancers. Some quinazoline derivatives, such as trimetrexate (TMQ) and piritrexim (PTX), serve as potent lipophilic DHFR inhibitors with remarkable anticancer activity .
Anti-inflammatory Properties
Quinazoline derivatives, including our compound, have demonstrated anti-inflammatory effects. These properties make them interesting candidates for managing inflammatory conditions and related diseases .
Antidiabetic Applications
Given the diverse pharmacological activities of quinazoline derivatives, it’s worth investigating their impact on diabetes. Antidiabetic effects could involve glucose regulation, insulin sensitivity, or other mechanisms.
Mechanism of Action
While the specific mechanism of action for 3-(1,3-Benzothiazol-2-yl)-7-hydroxychromen-4-one is not explicitly stated in the search results, benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities .
Safety and Hazards
The safety data sheet for a similar compound, 3-(Benzothiazol-2-yl)benzoicacid, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
Future Directions
Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been made, and the future development trend and prospect of the synthesis of benzothiazoles were anticipated . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3S/c18-9-5-6-10-13(7-9)20-8-11(15(10)19)16-17-12-3-1-2-4-14(12)21-16/h1-8,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJUQVJLSQUYQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=COC4=C(C3=O)C=CC(=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-yl)-7-hydroxychromen-4-one |
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